5-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]furan-2-carbonitrile
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Overview
Description
5-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]furan-2-carbonitrile is a complex organic compound with significant potential in medicinal chemistry and pharmaceutical development. Its unique structure combines multiple functional groups, enabling diverse chemical reactions and biological interactions.
Synthetic Routes and Reaction Conditions:
Step 1: Starting with a commercially available 5-methylfuran-2-carbonitrile, the compound undergoes bromination to introduce a bromine atom at the 4-position.
Step 2: This intermediate is then reacted with a suitable pyrrolidine derivative in the presence of a base to introduce the pyrrolidine moiety.
Step 3: The resulting compound undergoes a triazolylmethylation reaction, typically using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring.
Step 4: Finally, the compound is subjected to a carbonylation reaction to complete the structure.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with modifications to optimize yield, purity, and cost-effectiveness. Catalytic efficiency, solvent choices, and reaction conditions are fine-tuned to ensure a consistent and high-quality product.
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidative transformations at various functional groups, such as the furan ring and the pyrrolidine moiety.
Reduction: Reduction reactions may target the nitrile group, converting it to primary amine.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed at different positions of the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Examples include m-chloroperbenzoic acid (MCPBA) for epoxidation, and potassium permanganate for more extensive oxidation.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for nitrile reduction.
Substitution Reagents: Strong nucleophiles such as Grignard reagents or organolithiums for nucleophilic substitution.
Major Products Formed:
Epoxides, primary amines, and substituted derivatives with varying functional groups.
Scientific Research Applications
The compound is valuable in various fields due to its versatile chemical structure:
Chemistry: Utilized as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, possibly serving as a ligand for enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of specialty chemicals and materials, benefiting from its diverse reactivity.
Mechanism of Action
The compound's effects are mediated through interactions with specific molecular targets:
Binding to Enzymes: It can inhibit or activate enzymes by binding to active sites or allosteric sites, altering enzymatic activity.
Receptor Modulation: May interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: Involvement in biochemical pathways like inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparison with Similar Compounds
Compared to structurally related compounds, 5-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]furan-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
5-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]furan-2-carboxamide: Differing mainly in the presence of a carboxamide group instead of a nitrile.
4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]furan-2-carbonitrile: Lacks the methyl group on the furan ring, altering its reactivity and biological interactions.
These distinctions highlight the unique potential of this compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-4-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]furan-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-10-13(7-12(8-15)21-10)14(20)19-5-2-3-11(19)9-18-6-4-16-17-18/h4,6-7,11H,2-3,5,9H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBCUKPNZXSQY-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C#N)C(=O)N2CCCC2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C#N)C(=O)N2CCC[C@H]2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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